N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2-(1H-indol-3-yl)acetamide
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Overview
Description
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2-(1H-indol-3-yl)acetamide is a complex organic compound that features both benzimidazole and indole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2-(1H-indol-3-yl)acetamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Dimethylamino Group:
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The final step involves coupling the benzimidazole and indole moieties through acylation reactions, often using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzimidazole ring, potentially leading to the formation of reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while substitution reactions can introduce various alkyl, aryl, or acyl groups.
Scientific Research Applications
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2-(1H-indol-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2-(1H-indol-3-yl)acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors, enzymes, and proteins, modulating their activity.
Pathways Involved: The compound can affect multiple signaling pathways, including those involved in cell proliferation, apoptosis, and immune responses. This makes it a potential candidate for the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-
- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide
- N-(1H-indol-3-yl)acetamide
Uniqueness
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2-(1H-indol-3-yl)acetamide is unique due to its combination of benzimidazole and indole moieties, which confer a wide range of biological activities
Properties
Molecular Formula |
C22H25N5O |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C22H25N5O/c1-26(2)10-5-11-27-15-24-20-13-17(8-9-21(20)27)25-22(28)12-16-14-23-19-7-4-3-6-18(16)19/h3-4,6-9,13-15,23H,5,10-12H2,1-2H3,(H,25,28) |
InChI Key |
AOORBOBOZNRMHG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C=NC2=C1C=CC(=C2)NC(=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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